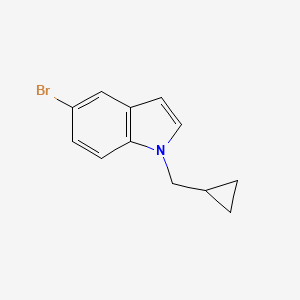

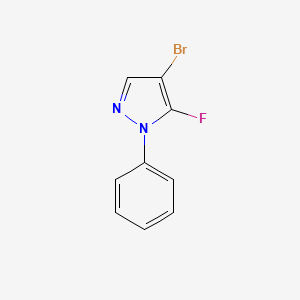

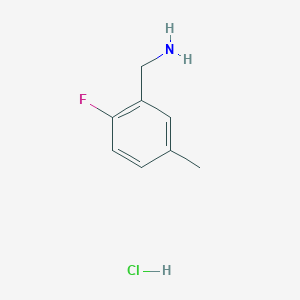

![molecular formula C9H11N3O4 B1449735 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate CAS No. 1448137-78-7](/img/structure/B1449735.png)

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate

Descripción general

Descripción

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is a chemical compound with the CAS Number: 1448137-78-7 . It has a molecular weight of 225.2 .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine .Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate can be represented by the InChI Code: 1S/C7H9N3.C2H2O4/c1-2-8-3-6-4-9-5-10-7(1)6;3-1(4)2(5)6/h4-5,8H,1-3H2;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is a solid substance . It has a molecular weight of 225.2 . The InChI Code representing its molecular structure is 1S/C7H9N3.C2H2O4/c1-2-8-3-6-4-9-5-10-7(1)6;3-1(4)2(5)6/h4-5,8H,1-3H2;(H,3,4)(H,5,6) .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Inhibitor Development

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives have been explored as potential inhibitors for various kinases, including extracellular signal-regulated kinase (Erk2) . These compounds show promise in selectively inhibiting Erk2, which plays a crucial role in the signaling pathways associated with cell division and cancer progression. The ability to modulate these pathways can lead to significant advancements in cancer therapy.

Agriculture: Synthesis of Pteroic Acid Derivatives

In agriculture, the pyrido[4,3-d]pyrimidine scaffold serves as a starting material for synthesizing tetrahydropteroic acid derivatives . These derivatives are crucial for developing plant growth regulators that can enhance crop yields and improve resistance to environmental stressors.

Material Science: Organic Synthesis

The compound’s structure is utilized in material science for the synthesis of complex organic molecules . Its reactivity and stability under various conditions make it an ideal candidate for creating new materials with specific properties, such as increased durability or conductivity.

Biochemistry: Enzyme Regulation

In biochemistry, this compound is part of studies focusing on enzyme regulation . By understanding how it interacts with enzymes, researchers can develop new strategies to control metabolic pathways, which is vital for treating metabolic disorders.

Pharmacology: Drug Discovery

The pharmacological applications of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate include its use in drug discovery as a core structure for developing novel therapeutic agents . Its modifiable structure allows for the creation of a wide range of analogs with potential activity against various targets, which is a fundamental step in the drug development process.

Safety and Hazards

Direcciones Futuras

The inhibitors of SMG-1, such as 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate, are expected to be novel types of medicaments useful against cell proliferation disorders, especially as carcinostatic agents . Additionally, the discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors represents a promising future direction .

Mecanismo De Acción

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate is the extracellular signal-regulated kinase (Erk2) . Erk2 is a key player in the regulation of cell growth and differentiation .

Mode of Action

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate interacts with Erk2, inhibiting its activity . This inhibition results in a decrease in the phosphorylation of Ribosomal S6 Kinase (RSK), a downstream target of Erk2 .

Biochemical Pathways

The compound affects the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting Erk2, the compound disrupts this pathway, potentially leading to decreased cell growth and proliferation .

Result of Action

The inhibition of Erk2 by 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate leads to a decrease in the phosphorylation of RSK . This can result in decreased cell growth and proliferation, potentially making the compound useful in the treatment of diseases characterized by excessive cell growth, such as cancer .

Propiedades

IUPAC Name |

oxalic acid;5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.C2H2O4/c1-2-8-3-6-4-9-5-10-7(1)6;3-1(4)2(5)6/h4-5,8H,1-3H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDTZMMLNJBLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=CN=C21.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

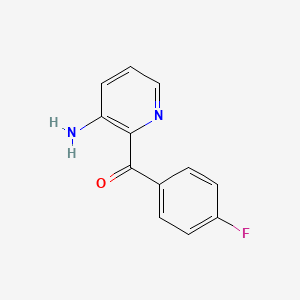

![1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid](/img/structure/B1449666.png)

![3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid](/img/structure/B1449669.png)